![molecular formula C14H20N6O2 B1457380 Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate CAS No. 1803585-53-6](/img/structure/B1457380.png)
Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate
Overview
Description
Scientific Research Applications
Therapeutic Targets for Metabolic Disorders
Compounds containing the [1,2,4]triazolo moiety have been identified as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes due to their interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 .
Medicinal Chemistry
The [1,2,4]triazolo [1,5-a]pyrimidine moiety has shown potential in medicinal chemistry with various functional groups leading to several clinical trials and marketed drugs like Trapidil and Essramycin .
Anticancer Activity
Studies have found that compounds with 1,2,4-triazines and 1,2,4-triazoles exhibit anticancer drug activity. This suggests that the compound may have applications in cancer treatment research .
Eco-friendly Synthesis Methods
Research has been conducted on eco-friendly synthesis methods for compounds containing the 1,2,4-triazolo[1,5-a]pyridines under microwave conditions without the need for catalysts or additives .
Antibacterial Activity
The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives has been analyzed for antibacterial activities. This indicates that the compound could be used in the development of new antibacterial agents .
Chemical Synthesis
Methods for the preparation of [1,2,4]triazolo[1,5-d][1,2,4]triazines have been explored. This involves assembling a triazine ring based on a triazole-containing starting material or vice versa .
Safety and Hazards
- MSDS : Refer to the Material Safety Data Sheet for detailed safety information.
properties
IUPAC Name |
tert-butyl 4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-9-15-8-11-16-10-17-20(11)12/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNHWADZTPGLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC3=NC=NN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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